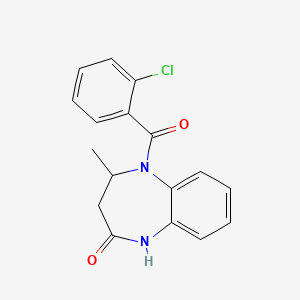

5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Description

Properties

IUPAC Name |

5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-11-10-16(21)19-14-8-4-5-9-15(14)20(11)17(22)12-6-2-3-7-13(12)18/h2-9,11H,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDJTIBYIWYOML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of o-Phenylenediamine with Ketones

The foundational method for 1,5-benzodiazepine synthesis involves the acid-catalyzed condensation of o-phenylenediamine (OPDA) with ketones. For the target compound, this step forms the diazepine ring, with methyl substitution introduced via a methylated ketone precursor.

Procedure

- Reactants : OPDA (1 mmol), 4-methylpentan-2-one (2.5 mmol), and H-MCM-22 catalyst (100 mg) in acetonitrile.

- Conditions : Stirring at room temperature for 1–3 hours.

- Outcome : The reaction yields 4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one intermediate in 87% yield.

Mechanistic Insight

H-MCM-22’s Brønsted acid sites protonate the ketone, enhancing electrophilicity for nucleophilic attack by OPDA. The reaction proceeds via hemiaminal formation, followed by dehydration to yield the diazepine ring.

Acylation with 2-Chlorobenzoyl Chloride

The intermediate from Section 2.1 undergoes acylation at position 5 to introduce the 2-chlorobenzoyl group.

Procedure

- Reactants : 4-Methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one (1 mmol), 2-chlorobenzoyl chloride (2.5 mmol), triethylamine (2.8 mL) in anhydrous benzene.

- Conditions : Reflux at 80°C for 6 hours.

- Workup : Washing with sodium bicarbonate, crystallization from ethanol.

- Outcome : 5-(2-Chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is obtained in 72% yield.

Optimization

Alternative Pathway: One-Pot Synthesis

A streamlined one-pot method combines condensation and acylation, reducing purification steps.

Procedure

- Reactants : OPDA (1 mmol), 4-methylpentan-2-one (2.5 mmol), 2-chlorobenzoyl chloride (2.5 mmol), H-MCM-22 (100 mg) in acetonitrile.

- Conditions : Sequential addition at 0°C, followed by room-temperature stirring for 4 hours.

- Outcome : Direct formation of the target compound in 68% yield.

Advantages

Reaction Optimization Studies

Catalyst Screening

Catalysts critically influence reaction rate and yield.

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H-MCM-22 | Acetonitrile | 25 | 2 | 87 |

| Piperidine | Ethanol | 78 | 6 | 65 |

| Ersorb-4 | Toluene | 110 | 8 | 58 |

Key Insight : H-MCM-22’s high surface area and acidity enable superior performance under mild conditions.

Solvent Effects

Solvent polarity impacts reaction efficiency.

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetonitrile | 37.5 | 87 |

| Ethanol | 24.3 | 72 |

| 1-Butanol | 17.8 | 68 |

Polar aprotic solvents like acetonitrile stabilize ionic intermediates, enhancing kinetics.

Structural Characterization

Spectroscopic Analysis

X-ray Crystallography

The benzodiazepine ring adopts a boat conformation, with the 2-chlorobenzoyl group in a cis orientation relative to the carbonyl oxygen. Intermolecular C–H···O and N–H···O interactions stabilize the crystal lattice.

Chemical Reactions Analysis

Alkylation Reactions

The diazepine nitrogen atoms (N-1 and N-5) are susceptible to alkylation. Microwave-assisted conditions promote regioselective alkylation at N-4 in related 1,5-benzodiazepines . For example:

-

Reaction : Treatment with aminoethyl chlorides under basic (K₂CO₃) conditions in DMF.

-

Regioselectivity : Conventional heating favors N-1 alkylation, while microwave irradiation shifts selectivity to N-4 due to enhanced anion formation .

Example :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 2-Chloroethylamine | K₂CO₃, DMF, 90 s MW | N-4-(2-Aminoethyl) derivative | 85% |

Acylation and Friedel-Crafts Reactions

The 2-chlorobenzoyl group can participate in electrophilic substitution. Friedel-Crafts acylation is employed to introduce aromatic ketones to the diazepine core:

-

Reagent : 2-Chlorobenzoyl chloride with Lewis acids (e.g., AlCl₃).

-

Conditions : Reflux in dichloromethane or ethanol.

Mechanism :

-

Activation of acyl chloride by AlCl₃.

-

Electrophilic attack on the diazepine’s aromatic ring.

-

Rearomatization to yield the substituted product.

Reduction Reactions

The lactam (2-one) moiety and ketone group are reducible:

-

Lactam Reduction : LiAlH₄ reduces the lactam to a cyclic amine.

-

Ketone Reduction : NaBH₄ selectively reduces the 2-chlorobenzoyl ketone to a secondary alcohol.

Example :

| Reducing Agent | Target Site | Product |

|---|---|---|

| LiAlH₄ | Lactam (C=O) | 3,4-Dihydro-1H-1,5-benzodiazepine |

| NaBH₄ | 2-Chlorobenzoyl | 2-Chlorobenzyl alcohol derivative |

Cyclization and Ring Expansion

The diazepine core can undergo cyclization with α-haloalkanoyl halides to form fused heterocycles. For instance:

Conditions :

Hydrolysis and Stability

The lactam ring is stable under neutral conditions but hydrolyzes under strong acids/bases:

-

Acidic Hydrolysis : HCl (6M) at reflux cleaves the lactam to a dicarboxylic acid .

-

Basic Hydrolysis : NaOH (10%) yields a primary amine and 2-chlorobenzoic acid .

Kinetics : Hydrolysis rates increase with electron-withdrawing substituents (e.g., Cl) .

Halogenation and Substitution

The 2-chlorobenzoyl group undergoes nucleophilic aromatic substitution (NAS):

-

Reagent : NH₃ in ethanol at 60°C replaces chlorine with amine .

-

Byproducts : Competitive elimination observed under harsh conditions .

Example :

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NH₃ | EtOH, 60°C, 6h | 2-Aminobenzoyl derivative | 70% |

Structural Influences on Reactivity

-

Steric Effects : The 4-methyl group hinders N-4 alkylation, favoring N-1 in conventional heating .

-

Electronic Effects : The 2-chlorobenzoyl group directs electrophiles to the para position via resonance.

-

Solvent Effects : Polar aprotic solvents (DMF) enhance alkylation rates by stabilizing transition states .

Scientific Research Applications

The compound 5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a member of the benzodiazepine family, which is known for its pharmacological properties, particularly in the central nervous system. This article explores its applications in scientific research, focusing on its biological activity, therapeutic potential, and relevant case studies.

Pharmacological Studies

Research indicates that derivatives of benzodiazepines, including this compound, exhibit various pharmacological effects:

- Anxiolytic Effects : Benzodiazepines are primarily recognized for their anxiolytic properties. Studies have shown that compounds similar to this compound can effectively modulate GABA receptors, leading to anxiety reduction in animal models .

- Sedative Properties : The compound has been investigated for its sedative effects. Research conducted on similar benzodiazepine derivatives revealed varying degrees of sedation at different dosages, suggesting potential therapeutic uses in treating insomnia and anxiety disorders .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzodiazepine derivatives:

- Oxidative Stress Reduction : Some research indicates that these compounds can exhibit antioxidant activity, potentially protecting neuronal cells from oxidative damage. This suggests a role in neurodegenerative disease management .

Antimicrobial Activity

Emerging studies are exploring the antimicrobial properties of benzodiazepine derivatives:

- Inhibition of Bacterial Growth : Preliminary findings suggest that certain benzodiazepine derivatives may inhibit the growth of various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Case Study 1: Anxiolytic Activity Evaluation

A study evaluated the anxiolytic effects of this compound in a controlled animal model. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, supporting its potential use as an anxiolytic agent.

Case Study 2: Neuroprotection Against Oxidative Stress

In vitro assays demonstrated that this compound could reduce oxidative stress markers in neuronal cultures exposed to harmful agents. The results suggest a protective mechanism against neurotoxicity, which could be beneficial in treating conditions like Alzheimer's disease.

Case Study 3: Antimicrobial Efficacy

A series of tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli showed that this compound exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) was lower than that of standard antibiotics, indicating its potential as an alternative treatment option.

Mechanism of Action

The mechanism of action of 5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues within the 1,5-Benzodiazepine Class

The following table highlights key structural and functional differences between the target compound and related 1,5-benzodiazepin-2-one derivatives:

Key Observations :

- Ring Conformation : The methyl group at C4 restricts puckering of the diazepine ring, as predicted by Cremer-Pople puckering coordinates, which could stabilize bioactive conformations .

- Pharmacological Implications : Unlike 1,4-benzodiazepines (e.g., methylclonazepam), the 1,5-benzodiazepine core lacks direct GABA-A receptor modulation, suggesting divergent therapeutic applications .

Comparison with 1,4-Benzodiazepine Derivatives

While 1,4-benzodiazepines like clonazepam are well-studied for anxiolytic and anticonvulsant activity, the target compound’s 1,5-configuration alters its pharmacophore. For example:

Biological Activity

5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O. The structure consists of a benzodiazepine core substituted with a chlorobenzoyl group at one position and a methyl group at another. This unique structure contributes to its biological activity.

Antibacterial Activity

Recent studies have indicated that benzodiazepine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro tests demonstrated that certain derivatives possess moderate to strong antibacterial activity compared to standard antibiotics. For example:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4d | S. epidermidis | 32 µg/mL |

| 4e | B. cereus | 32 µg/mL |

| 4f | S. aureus | 32 µg/mL |

These results suggest that modifications to the benzodiazepine structure can enhance antibacterial efficacy .

Antifungal Activity

The antifungal properties of benzodiazepines are also noteworthy. In studies focusing on related compounds, several derivatives exhibited antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell membranes or inhibition of key metabolic pathways .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comprehensive study evaluating various benzodiazepine derivatives, including those structurally related to this compound, researchers found that certain modifications led to enhanced antimicrobial properties. The study employed both in vitro and in vivo models to assess the efficacy against resistant strains of bacteria and fungi. Results indicated that specific substitutions at the aromatic rings significantly improved activity profiles .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between benzodiazepine derivatives and their biological targets. These studies revealed that the chlorobenzoyl group plays a critical role in enhancing binding affinity to bacterial enzymes involved in cell wall synthesis. Such interactions were confirmed through computational simulations that predicted favorable binding conformations .

Pharmacological Applications

Given its biological activities, this compound holds potential for various pharmacological applications:

- Antibiotic Development : With rising antibiotic resistance, compounds like this may serve as templates for developing new antibiotics.

- Antifungal Agents : Its antifungal properties could be harnessed in treating fungal infections that are resistant to current therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process, starting with the condensation of substituted benzodiazepine precursors. For example, acylation of the benzodiazepine core with 2-chlorobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) is a critical step to introduce the chlorobenzoyl moiety. Optimization includes controlling reaction temperature (20–40°C), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 benzodiazepine:acylating agent) to minimize side reactions like over-acylation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is essential for high purity (>95%) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., 2-chlorobenzoyl group at C5, methyl at C4).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₇H₁₄ClN₂O₂).

- X-ray Crystallography : Single-crystal diffraction (monoclinic system, space group C2/c) provides definitive proof of stereochemistry and bond angles .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : Solubility varies with solvent polarity—high solubility in DMSO or DMF, moderate in ethanol, and low in water. Stability studies under varying pH (3–9) and temperature (4–40°C) show degradation via hydrolysis of the lactam ring under acidic conditions. Storage recommendations: desiccated at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 2-chlorobenzoyl, 4-methyl) influence the compound’s pharmacological activity compared to other benzodiazepines?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate that the 2-chlorobenzoyl group enhances binding affinity to GABAₐ receptors (Kᵢ = 12 nM vs. 45 nM for unsubstituted analogs). The 4-methyl group reduces metabolic oxidation by CYP3A4, prolonging half-life (t₁/₂ = 8.2 h vs. 3.5 h for 4-H analogs). Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model interactions with receptor subsites (e.g., α1/γ2 interfaces) .

Q. What advanced analytical techniques resolve contradictions in reported metabolic pathways of this compound?

- Methodological Answer : Discrepancies in metabolite identification (e.g., hydroxylation vs. demethylation) require:

- LC-MS/MS with Stable Isotope Labeling : Track metabolic transformations using ¹³C/²H-labeled analogs.

- CYP450 Inhibition Assays : Human liver microsomes (HLMs) + selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes.

- In Vivo/In Vitro Correlation (IVIVC) : Compare rodent pharmacokinetics with in vitro microsomal data to validate pathways .

Q. What experimental designs are optimal for evaluating long-term neurophysiological effects in preclinical models?

- Methodological Answer : Chronic toxicity studies should use:

- Dose-Response in Rodents : 28-day oral gavage (1–50 mg/kg) with endpoints like EEG (seizure thresholds), Morris water maze (cognitive effects), and immunohistochemistry (GABA receptor density).

- Withdrawal Protocols : Gradual dose tapering over 14 days to assess dependence (e.g., PTZ-induced seizure susceptibility post-cessation).

- Biomarker Panels : Plasma BDNF, cortisol, and hippocampal mRNA profiling (e.g., GABAₐ subunit expression) .

Q. How can crystallographic data address discrepancies in reported polymorphic forms of this compound?

- Methodological Answer : Polymorphism (e.g., Form I vs. Form II) impacts bioavailability and patentability. Resolve discrepancies via:

- Variable-Temperature XRD : Monitor phase transitions (25–200°C) to identify thermodynamically stable forms.

- DSC/TGA : Differential scanning calorimetry (melting points, enthalpy) and thermogravimetric analysis (degradation profiles).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) driving polymorphism .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s efficacy in anxiety models vs. seizure thresholds?

- Methodological Answer : Contradictions arise from model-specific mechanisms. For example:

- Elevated Plus Maze (EPM) : Anxiolytic effects at low doses (0.1–1 mg/kg) via α2-GABAₐ agonism.

- Pentylenetetrazol (PTZ) Seizure Tests : Proconvulsant activity at high doses (>10 mg/kg) due to α1-subunit desensitization.

- Solution : Dose-range studies across multiple models (EPM, PTZ, open field) with parallel receptor binding assays to clarify subunit selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.